![molecular formula C25H30N6O3S B2780637 4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189942-63-9](/img/structure/B2780637.png)
4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O3S and its molecular weight is 494.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of certain derivatives in combating microbial infections. For instance, studies on novel 1,2,4-triazole and thienopyrimidine compounds have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings indicate a potential pathway for developing new antimicrobial agents based on this chemical structure (Bektaş et al., 2010).
Anticonvulsant Applications
In the realm of neurology, derivatives of this compound have been investigated for their anticonvulsant properties. A notable example is "Epimidin," a drug candidate reported for its promising anticonvulsant activity. This highlights the compound's potential utility in addressing neurological disorders and contributing to the development of new treatments (Severina et al., 2021).
Anti-inflammatory and Analgesic Properties
Some derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that certain compounds exhibit significant inhibitory activities against cyclooxygenase enzymes, suggesting their potential as anti-inflammatory and analgesic agents. Such research underscores the versatility of this chemical scaffold in contributing to the discovery of new therapeutic options for inflammation and pain management (Abu‐Hashem et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The structural complexity and versatility of this compound facilitate the synthesis of a wide range of novel heterocyclic compounds, which are crucial in medicinal chemistry for drug development. Research in this area focuses on synthesizing new derivatives with potential therapeutic applications, exploring their biological activities, and assessing their viability as drug candidates (Davoodnia et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets (ATF4 and NF-kB proteins) through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
8-butyl-12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-3-4-12-30-24(33)23-20(11-17-35-23)31-21(26-27-25(30)31)9-10-22(32)29-15-13-28(14-16-29)18-5-7-19(34-2)8-6-18/h5-8,11,17H,3-4,9-10,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOUYZFWLFUHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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